molecular formula C7H11F2NO2 B13210642 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid

Cat. No.: B13210642
M. Wt: 179.16 g/mol
InChI Key: PEVXGJVXDSRMDT-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone that is difluorinated at the 2-position and functionalized with a 2-methylazetidine group at the 3-position. This structure combines a polar carboxylic acid head with a saturated nitrogen-containing heterocycle (azetidine), a motif frequently employed in medicinal chemistry to modulate the physiochemical and pharmacokinetic properties of lead compounds . The incorporation of two fluorine atoms at the alpha-carbon is a strategic modification known to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable intermediate for researchers . Compounds containing the azetidine ring, similar to the piperidine and other saturated heterocycles found in related structures , are often explored as building blocks for the synthesis of potential therapeutics. While the specific biological profile of this compound is a subject of ongoing investigation, its core structure suggests potential utility as an intermediate in the development of enzyme inhibitors or receptor modulators, analogous to other difluorinated molecules used in oncological and metabolic disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

2,2-difluoro-3-(2-methylazetidin-1-yl)propanoic acid

InChI

InChI=1S/C7H11F2NO2/c1-5-2-3-10(5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

PEVXGJVXDSRMDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Propanoic Acid Derivatives

A common approach begins with a propanoic acid derivative or a related intermediate that can be selectively fluorinated at the 2-position. The fluorination is often achieved using specialized fluorinating agents or reagents capable of introducing geminal difluoro groups.

  • Typical fluorinating agents : Selectfluor, diethylaminosulfur trifluoride (DAST), or other electrophilic fluorinating reagents.
  • Reaction conditions : Low temperatures and inert atmospheres are often employed to prevent side reactions and degradation.

Representative Synthetic Route

A plausible synthetic route involves:

Industrial synthesis optimizes these steps for scalability, cost-effectiveness, and environmental compliance. Key aspects include:

  • Use of continuous flow reactors for precise temperature and reagent control.
  • Efficient purification methods such as crystallization and chromatography.
  • Quality control measures to ensure batch-to-batch consistency.
Step Reagents/Conditions Yield (%) Notes
Fluorination Electrophilic fluorinating agent, low temp 70-85 Control of temperature critical
Activation of acid Thionyl chloride or oxalyl chloride 80-90 Anhydrous conditions preferred
Nucleophilic substitution 2-Methylazetidine, base (e.g., Et3N), solvent (DMF) 75-90 Reaction time and temperature optimized
  • Oxidation and Reduction : The compound can be subjected to oxidation or reduction to modify functional groups, but these are generally downstream modifications rather than part of the core synthesis.
  • Substitution Reactions : Fluorine atoms at the C2 position are relatively inert but can be substituted under harsh conditions if needed for derivative synthesis.
  • The fluorine atoms enhance metabolic stability and binding affinity in biological systems.
  • The 2-methylazetidine moiety contributes to conformational rigidity and potential receptor interactions.
  • The compound serves as a building block in medicinal chemistry for drug development targeting enzyme inhibition and receptor modulation.

The preparation of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid involves multi-step synthesis focusing on selective fluorination and nucleophilic substitution with 2-methylazetidine. Reaction conditions are tailored to maximize yield and purity, with industrial methods emphasizing scalability and quality control. The compound’s unique structure makes it valuable for pharmaceutical research and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

2,2-Difluoro-3-(pyridin-4-yl)propanoic Acid

  • Molecular Formula: C₈H₇F₂NO₂
  • Molecular Weight : 187.14 g/mol
  • Key Features : Replaces the azetidine group with a pyridin-4-yl moiety.
  • Pyridine’s basic nitrogen may participate in protonation under physiological conditions, altering solubility and interaction profiles compared to the tertiary amine in azetidine .

(S)-2-(3,3-Dimethylazetidin-1-yl)propanoic Acid

  • Molecular Formula: C₈H₁₅NO₂
  • CAS : 1932594-03-0
  • Key Features : Shares the azetidine core but with 3,3-dimethyl substitution.
  • The absence of fluorine atoms may result in lower metabolic stability and altered electronic effects .

2,2-Difluoro-3-(oxolan-2-yl)propanoic Acid

  • Molecular Formula : C₇H₁₀F₂O₃
  • Key Features : Substitutes azetidine with an oxolane (tetrahydrofuran) ring.
  • Comparison: The oxygen atom in oxolane enhances polarity and hydrogen-bonding capacity, differing from azetidine’s nitrogen.

2,2-Difluoro-3-(pyrimidin-2-ylsulfanyl)propanoic Acid

  • Molecular Formula : C₇H₆F₂N₂O₂S
  • Molecular Weight : 220.20 g/mol
  • Key Features : Incorporates a pyrimidine-thioether group.
  • Pyrimidine’s aromaticity may enhance stacking interactions but reduce conformational flexibility compared to azetidine .

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic Acid

  • Molecular Formula : C₈H₉BrF₂N₂O₂
  • Molecular Weight : 283.07 g/mol
  • Key Features : Contains a brominated pyrazole ring with difluoromethyl substitution.
  • Pyrazole’s smaller ring size (five-membered vs. four-membered azetidine) alters strain and reactivity .

Structural and Functional Implications

Impact of Fluorination

  • Fluorine atoms at C2 increase electronegativity and stabilize the carboxylic acid’s deprotonated form, enhancing solubility in aqueous environments .
  • Fluorinated analogs (e.g., ’s 2,2-Difluoro-3-(2-hydroxy-5-methoxyphenyl)propanoic acid) demonstrate how fluorine placement modulates electronic effects and bioactivity .

Role of Heterocyclic Substituents

  • Azetidine vs.
  • Azetidine vs. Oxolane : The nitrogen in azetidine enables protonation and hydrogen bonding, unlike oxolane’s oxygen, which primarily contributes to polarity .

Molecular Weight and Bioavailability

  • Compounds with molecular weights < 300 g/mol (e.g., and ) generally exhibit better membrane permeability, whereas bulkier analogs (e.g., ) may face absorption challenges .

Biological Activity

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid is a fluorinated compound that has garnered attention due to its unique structural characteristics and potential biological activity. This compound features two fluorine atoms and a 2-methylazetidine ring attached to a propanoic acid backbone, which may enhance its pharmacological properties.

  • Molecular Formula : C7H11F2NO2
  • Molecular Weight : 179.16 g/mol

The presence of fluorine in the structure is significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets. Fluorinated compounds are often associated with improved binding affinity and selectivity towards various biological receptors and enzymes, making them valuable in medicinal chemistry.

Research indicates that 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid may interact with various biological targets, including:

  • Enzymes : The compound may modulate enzyme activity, which could lead to altered metabolic pathways.
  • Receptors : It may bind to specific receptors, influencing physiological responses.

These interactions are critical for understanding the potential therapeutic applications of this compound in drug development.

Biological Activity Studies

Preliminary studies suggest that 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • Antiviral Activity : The potential for antiviral effects is under investigation, particularly concerning its mechanism of action against viral pathogens.
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic processes.

Comparative Analysis with Similar Compounds

The biological activity of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid can be compared to structurally similar compounds. The following table summarizes key features of these compounds:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acidC7H11F2NO2Contains a carboxylic acid group
2,2-Difluoro-3-(piperidin-1-yl)propanoic acidC8H12F2NFeatures a piperidine ring
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acidC9H14F2NContains a substituted piperidine ring

The unique combination of functional groups and the azetidine ring structure in 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid imparts distinct chemical and physical properties that differentiate it from similar compounds. This uniqueness may contribute to its specific biological activities.

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